![molecular formula C13H11N3O B1421663 6-Phenoxy-1H-indazol-3-amine CAS No. 1092460-46-2](/img/structure/B1421663.png)
6-Phenoxy-1H-indazol-3-amine
Overview
Description
6-Phenoxy-1H-indazol-3-amine is a compound used for research purposes. It has been found to exhibit potent anti-proliferative activity . The compound is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound derivatives involves simple and well-known chemical reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material .Molecular Structure Analysis
The molecular formula of this compound is C13H11N3O. The InChI code is 1S/C13H11N3O/c14-13-11-7-6-10 (8-12 (11)15-16-13)17-9-4-2-1-3-5-9/h1-8H, (H3,14,15,16) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives include acetylation and reductive amination . The compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .Physical And Chemical Properties Analysis
The molecular weight of this compound is 225.25 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anticancer Research
6-Phenoxy-1H-indazol-3-amine derivatives have been studied for their potential in anticancer applications. A study by (Hoang et al., 2022) focused on the synthesis of these derivatives, demonstrating significant antiproliferative activity in various human cancer cell lines. They discovered a particular compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, showing potent antiproliferative activity in human colorectal cancer cells while being non-toxic to normal cells.
Synthetic Chemistry
The compound has been a focus in the field of synthetic chemistry for the creation of various indazole derivatives. For instance, (Park et al., 2021) described a silver(I)-mediated intramolecular oxidative C–H amination for the construction of 1H-indazoles. Such methodologies are pivotal for producing compounds applicable in medicinal chemistry.
Luminescent Materials
The molecule has been used in the synthesis of luminescent materials. (Núñez et al., 2012) synthesized a novel molecular emissive probe using 1H-indazole-6-carboxaldehyde, indicating the versatility of indazole derivatives in creating novel organic molecular probes.
Anti-inflammatory Applications
Research has also explored anti-inflammatory potentials of related derivatives. A study by (Sun et al., 2010) synthesized novel 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine derivatives, showing significant anti-inflammatory activity.
Mechanism of Action
Target of Action
The primary target of 6-Phenoxy-1H-indazol-3-amine is the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis, which is a process of programmed cell death. By interacting with these targets, this compound can influence cell survival and death, making it a potential candidate for cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the Bcl2 family members and the p53/MDM2 pathway, leading to changes in cell apoptosis . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The affected pathways of this compound are those involving the Bcl2 family members and the p53/MDM2 pathway . These pathways are critical for regulating cell apoptosis and survival. When this compound inhibits these targets, it disrupts these pathways, leading to increased cell apoptosis . The downstream effects of this disruption could potentially include reduced tumor growth and size in cancer treatment.
Pharmacokinetics
Its molecular weight is 22525 , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased cell apoptosis . This is due to its inhibition of the Bcl2 family members and the p53/MDM2 pathway . In cellular studies, this compound has shown promising antitumor activity, with a notable inhibitory effect against the K562 cell line .
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
6-phenoxy-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGTGTXHAAHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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